Diisopropyl pyridine-2,5-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28890-73-5 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
dipropan-2-yl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-5-6-11(14-7-10)13(16)18-9(3)4/h5-9H,1-4H3 |
InChI Key |
MWDACQZSKSPYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Coordination Chemistry and Ligand Design Principles of Pyridine 2,5 Dicarboxylates
Ligand Characteristics and Coordination Versatility
The coordination behavior of pyridine-2,5-dicarboxylate (B1236617) and its esters is governed by the interplay of the electronic properties of the aromatic pyridine (B92270) ring and the steric and electronic nature of the carboxylate or ester functionalities.
The pyridine ring, being an aromatic heterocycle, possesses a π-system that can be influenced by the nature and position of its substituents. The presence of two electron-withdrawing carboxylate or ester groups at the 2- and 5-positions significantly affects the electron density of the pyridine nitrogen. This electronic effect modulates the basicity and, consequently, the coordinating ability of the nitrogen atom. The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to a metal center.
The steric environment around the potential donor atoms is another critical factor. The carboxylate group at the 2-position is in close proximity to the pyridine nitrogen, creating a potential chelation site. The substituent at the 5-position is more sterically remote from the nitrogen, which can lead to different coordination modes, including bridging between two metal centers. In the case of Diisopropyl pyridine-2,5-dicarboxylate, the bulky isopropyl groups introduce significant steric hindrance around the carboxylate functionalities. This steric bulk can influence the preferred coordination geometry and may favor monodentate coordination through the pyridine nitrogen over chelation involving the ester groups.
In the deprotonated form, pyridine-2,5-dicarboxylic acid offers three potential donor sites: the pyridine nitrogen and two oxygen atoms from each carboxylate group. The coordination can occur through the nitrogen atom, one or both carboxylate groups, or a combination thereof, leading to a variety of coordination modes. The chelation involving the pyridine nitrogen and the oxygen of the 2-carboxylate group is a common motif, forming a stable five-membered ring.
For ester derivatives like this compound, the coordination landscape is altered. The esterification of the carboxylic acid groups significantly reduces the donor ability of the carboxylate oxygens. While the carbonyl oxygen of the ester group can still participate in coordination, it is a much weaker donor than the deprotonated carboxylate oxygen. Consequently, the pyridine nitrogen is expected to be the predominant donor site. However, bidentate coordination involving the pyridine nitrogen and one of the carbonyl oxygens of the ester groups remains a possibility, although likely resulting in weaker metal-ligand interactions compared to the parent dicarboxylate. Research on related pyridine-2,6-dicarboxylic acid esters has shown that bidentate N,O coordination can occur.
Metal Complexation Studies of Pyridine-2,5-dicarboxylate and its Esters
The versatile coordination behavior of pyridine-2,5-dicarboxylate has led to the synthesis and characterization of a wide range of metal complexes, particularly with transition metals. While specific studies on this compound are limited, the extensive research on the parent acid and other ester derivatives provides a strong foundation for understanding its potential in forming metal complexes.
Complexes of pyridine-2,5-dicarboxylic acid with transition metals such as nickel(II) have been synthesized and structurally characterized. researchgate.net In these complexes, the ligand often coordinates through the pyridine nitrogen and an oxygen atom of the carboxylate group, acting as a bidentate ligand. researchgate.net
While there is a lack of specific literature on the synthesis and structural characterization of transition metal complexes involving this compound, studies on analogous pyridine-2,6-dicarboxylic acid esters, including isopropyl esters, indicate that these ligands can coordinate to metal ions. mdpi.com It is reasonable to infer that this compound can also act as a ligand, likely coordinating through its pyridine nitrogen atom. The potential for the carbonyl oxygen of the ester to participate in coordination would depend on the metal ion's properties and the reaction conditions.
The coordination of pyridine-2,5-dicarboxylate to metal centers can result in various geometries, largely dictated by the coordination number of the metal ion and the coordination mode of the ligand. In a complex of nickel(II) with pyridine-2,5-dicarboxylic acid and 2,2'-bipyridine, the Ni(II) ion exhibits a distorted octahedral geometry. researchgate.net In this case, the pyridine-2,5-dicarboxylate acts as a bidentate ligand.
For complexes with this compound, the resulting geometry would be influenced by the steric bulk of the isopropyl groups. If the ligand acts as a monodentate ligand through the pyridine nitrogen, it could occupy one coordination site in various geometries, such as tetrahedral, square planar, or octahedral, depending on the other ligands present. If it were to act as a bidentate ligand, the steric hindrance from the isopropyl groups might favor more open or distorted geometries.
Pyridine-2,5-dicarboxylic acid is known to exhibit both multidentate and bridging coordination modes. It can act as a bidentate chelating ligand, as seen in the nickel(II) complex mentioned earlier. researchgate.net Furthermore, the carboxylate group at the 5-position can bridge two metal centers, leading to the formation of coordination polymers. In a dimeric manganese complex with pyridine-2,5-dicarboxylic acid N-oxide, the carboxylate group at the 5-position acts as a bridge between two manganese centers. nih.gov
For this compound, the potential for bridging coordination is significantly diminished due to the esterification of the carboxylate groups. The carbonyl oxygen of the ester is a much weaker bridging atom compared to a carboxylate group. Therefore, this ligand is more likely to act as a monodentate or a chelating bidentate ligand rather than a bridging ligand. Studies on related pyridine dicarboxylate esters suggest that while tridentate coordination is common for some isomers, bidentate and monodentate coordination are also observed. mdpi.com
Complexation with Main Group and Inner Transition Elements (e.g., Organotin, Bismuth)
In contrast, the interaction of pyridine-2,5-dicarboxylic acid (H2pydc) with bismuth has been more extensively explored, leading to the synthesis of novel coordination polymers with interesting structural features and properties. Hydrothermal synthesis has proven to be an effective method for obtaining crystalline materials. For instance, a two-dimensional bismuth-based coordination polymer, Bi(pydc)(Hpydc)(H2O), has been synthesized and characterized. This compound consists of one-dimensional chains that are further assembled into a three-dimensional supramolecular structure through hydrogen bonding. Another example is the complex Bi(3)(μ(3)-O)(2)(pydc)(2)(Hpydc)(H(2)O)(2), which features a three-dimensional structure containing Bi(6)O(4) clusters connected into two-dimensional sheets by the pyridine-2,5-dicarboxylate ligands. These sheets then form a larger 3D supramolecular network via hydrogen bonding.
The presence of a stereochemically active lone pair of electrons on the Bi(III) ion, along with its large covalent radius, often results in high coordination numbers and diverse molecular geometries, including hemi- or holodirected arrangements of ligands around the metal center. These bismuth(III) coordination polymers with pyridine-dicarboxylate ligands have also attracted attention for their potential applications, such as in the development of materials with interesting photoluminescence properties.
Solution-Phase Interactions and Stability Constant Determination
Detailed studies on the solution-phase interactions and the determination of stability constants for complexes of this compound are not extensively documented in the available literature. However, general principles of coordination chemistry in solution can be applied to understand its potential behavior. The stability of metal complexes in solution is quantified by the stability constant (or formation constant), which is a measure of the equilibrium between the free metal ion and the ligand with the metal-ligand complex.
For related pyridine-dicarboxylate ligands, various techniques have been employed to determine these constants. Potentiometric titration, spectrophotometry, and calorimetry are common methods used to study the thermodynamics of complex formation in solution. These studies provide valuable insights into the strength of the metal-ligand interactions and the stoichiometry of the complexes formed under specific conditions (e.g., pH, temperature, ionic strength). The stability of complexes with pyridine-2,5-dicarboxylate ligands is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the solvent, and the presence of competing ligands. The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a significant factor in the stability of these complexes. While specific stability constants for this compound complexes are not reported, it is expected that it would form stable complexes with a variety of metal ions in solution, with the stability being influenced by the steric hindrance of the isopropyl groups compared to the parent dicarboxylic acid.
N-Oxide Derivatives in Metal Coordination
The introduction of an N-oxide functionality to the pyridine ring of pyridine-2,5-dicarboxylates significantly modifies their electronic properties and coordination behavior. The N-oxide group acts as an additional coordination site, enhancing the ligand's versatility and its ability to form diverse and stable metal complexes.
Enhanced Electron Donor Affinity and Coordination Behavior
The oxidation of the nitrogen atom in the pyridine ring to an N-oxide results in a significant increase in the electron-donating ability of the ligand. The charge-polarized pyridine-N-oxide moiety can donate three pairs of electrons, making it a better electron donor than the neutral nitrogen atom of the parent pyridine ring, which can only donate one pair. nih.gov This enhanced electron density on the oxygen atom of the N-oxide group makes it a strong coordination site for metal ions.
In metal complexes, pyridine-2,5-dicarboxylic acid N-oxide (H2pydco) can coordinate to metal centers through the N-oxide oxygen and one or both carboxylate oxygen atoms. This often leads to the formation of chelate rings, which enhance the stability of the resulting complexes. For example, in some reported complexes, the pydco²⁻ ligand coordinates to metal centers via the N-oxide oxygen and one carboxylate oxygen, forming a stable six-membered chelate ring. nih.govrsc.org The coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
Supramolecular Interactions in N-Oxide Complexes
In the solid state, complexes of pyridine-2,5-dicarboxylic acid N-oxide often exhibit extensive intermolecular hydrogen bonding involving the carboxylate groups, coordinated water molecules, and the N-oxide oxygen atom. Furthermore, the aromatic pyridine rings can participate in π-π stacking interactions, which are significant forces in stabilizing the crystal packing. nih.govrsc.org The interplay of these non-covalent interactions can lead to the formation of diverse and intricate supramolecular architectures, including one-, two-, and three-dimensional networks. The ability to form such extended structures makes these N-oxide derivatives promising building blocks for the design and synthesis of functional materials such as metal-organic frameworks (MOFs). nih.gov
Supramolecular Architectures and Metal Organic Frameworks Mofs
Rational Design and Construction of Pyridine-2,5-dicarboxylate-based MOFs
The rational design of MOFs using pyridine-2,5-dicarboxylic acid (H₂pydc) and its analogues is a strategic process that leverages the principles of coordination chemistry to create materials with desired structures and properties. The selection of metal ions, the coordination modes of the ligand, and the use of ancillary ligands or templates are all critical factors in directing the assembly of these frameworks. researchgate.netrsc.org
The versatility of pyridine-dicarboxylate linkers allows for the construction of a range of structural networks, from two-dimensional (2D) layers to three-dimensional (3D) MOFs. acs.org Hydrothermal synthesis is a common method employed for the preparation of these coordination polymers, often utilizing metal(II) chloride precursors and various coligands that act as crystallization mediators. acs.org For instance, the use of coligands like 1,10-phenanthroline (B135089) (phen), 2,2′-bipyridine (bipy), and pyridine (B92270) (py) has been shown to influence the final architecture of the resulting coordination polymers. acs.org
The position of the carboxylate groups on the pyridine ring is a key determinant of the coordination possibilities and the potential for forming supramolecular structures through intermolecular interactions. nih.gov The N-oxide derivative of pyridine-2,5-dicarboxylic acid, for example, introduces an additional O-donor site, enhancing its coordination capabilities. nih.gov The rational design of these MOFs can be categorized into structural and functional approaches, aiming to achieve specific porosities and functionalities. researchgate.net The table below summarizes examples of MOFs constructed using a pyridine-dicarboxylate linker with different metal centers and coligands, highlighting the resulting structural dimensionality and topology.
| Compound/MOF Formula | Metal Ion | Coligand | Dimensionality | Topology |
| {[Mn(μ₄-pdba)(H₂O)]}n | Mn(II) | - | 2D | sql |
| {[Co(μ₃-pdba)(phen)]·2H₂O}n | Co(II) | phen | 2D | hcb |
| {[Ni(μ₃-pdba)(phen)]·2H₂O}n | Ni(II) | phen | 2D | hcb |
| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | Cu(II) | bipy | 3D | tfk |
| {[Co(μ₃-pdba)(bipy)]·2H₂O}n | Co(II) | bipy | 2D | hcb |
| [Co₂(μ₃-pdba)(μ-Hbiim)₂(Hbiim)]n | Co(II/III) | H₂biim | 2D | 3,5L66 |
| [Co(μ₄-pdba)(py)]n | Co(II) | py | 2D | SP 2-periodic net (6,3)Ia |
| [Ni(μ₄-pdba)(py)]n | Ni(II) | py | 2D | SP 2-periodic net (6,3)Ia |
Data sourced from Inorganic Chemistry. acs.org
Role of Non-covalent Interactions in Self-Assembly
Non-covalent interactions are fundamental forces that guide the self-assembly of molecules into well-defined supramolecular architectures. uclouvain.be In the context of pyridine-2,5-dicarboxylate-based structures, hydrogen bonding and π-stacking interactions are particularly significant in stabilizing the crystal packing and extending the dimensionality of the networks. nih.gov
Hydrogen bonds are crucial in the formation and stabilization of supramolecular assemblies. mdpi.com In coordination polymers derived from pyridine-dicarboxylic acids, these interactions can occur between coordinated water molecules, uncoordinated carboxylate oxygen atoms, and the nitrogen atom of the pyridine ring. nih.govresearchgate.net For instance, in some structures, intermolecular O-H···O hydrogen bonds connect neighboring dimeric units, contributing to the formation of a 3D supramolecular architecture. nih.gov
The presence of solvent molecules, particularly water, can play a vital role in establishing extensive hydrogen bonding networks. nih.gov In solvated crystals, water molecules often act as bridges, connecting different components of the structure through hydrogen bonds with amide oxygen, amide hydrogen, and heterocyclic nitrogen atoms. nih.gov In contrast, non-solvated crystals may feature hydrogen bonds directly between the organic ligands. nih.gov The table below details selected hydrogen bonding parameters in co-crystals of pyridine derivatives with dicarboxylic acids, illustrating the geometry of these interactions.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| O1'–H1···N1 | 0.85 | 1.61 | 2.46 | 175.0 |
| C3–H3···O2' | 0.93 | 2.77 | 3.35 | 120.0 |
| O9–H9···N1 | 0.82 | 1.92 | 2.74 | 174.0 |
| C6–H6···O11 | 0.93 | 2.49 | 3.32 | 149.0 |
| C5–H5···O11 | 0.93 | 2.91 | 3.58 | 129.0 |
| C2–H2···O9 | 0.93 | 2.64 | 3.23 | 121.0 |
Data sourced from MDPI. mdpi.com
In certain coordination complexes, π-interactions between the aromatic rings of the pyridine-dicarboxylate ligand and any present coligands act as structural-directing agents, linking adjacent units to form higher-dimensional supramolecular layers. nih.gov For example, in a dimeric manganese complex, π-interactions with a centroid-to-centroid distance of 3.77 Å and a plane-to-plane distance of 3.53 Å connect neighboring dimers into 2D layers. nih.gov The strength and geometry of these interactions can be analyzed and quantified using computational methods such as Density Functional Theory (DFT). rsc.org
Topologies and Dimensionality of Coordination Polymers
The combination of pyridine-dicarboxylic acid linkers with various metal centers leads to a remarkable diversity of coordination polymer topologies and dimensionalities. The resulting structures can range from discrete macrocyclic aggregates to extended one-, two-, and three-dimensional networks. acs.orgacs.org
In the presence of certain metal ions, such as diorganotin moieties, pyridine-2,5-dicarboxylate (B1236617) can form discrete macrocyclic structures. acs.org These assemblies often feature trinuclear or tetranuclear metal-organic aggregates. acs.org The formation of these macrocycles is influenced by the solvent used during synthesis, with different solvents leading to variations in the ring size and conformation. acs.org For instance, trinuclear macrocycles with 12-, 18-, 21-, or 27-membered rings have been observed. acs.org These macrocyclic structures highlight the flexibility of the pyridine-2,5-dicarboxylate ligand in accommodating different metal coordination environments to form complex, zero-dimensional architectures.
The dimensionality of coordination polymers constructed from pyridine-dicarboxylic acids is highly tunable. One-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks can be rationally synthesized by controlling the reaction conditions and the choice of metal and ligand. tandfonline.comrsc.org
One-Dimensional Polymers: 1D coordination polymers can form through the bridging of metal centers by the pyridine-dicarboxylate ligand. For example, in some cobalt(II) complexes, the metal cations are bridged by the dicarboxylate ligands to form 1D double-chain structures. nih.gov
Two-Dimensional Polymers: 2D layered structures are commonly observed. In these architectures, the pyridine-dicarboxylate linkers connect metal centers to form sheets. acs.org These layers can be further organized through inter-layer interactions like hydrogen bonding or π-stacking to form a 3D supramolecular structure. nih.gov Various topologies are seen in these 2D networks, including sql (square lattice) and hcb (honeycomb). acs.org
Three-Dimensional Polymers: The formation of 3D MOFs occurs when the pyridine-dicarboxylate ligand connects metal centers in all three dimensions. acs.org A notable example is a copper(II) framework with a tfk topology. acs.org The rigidity and specific coordination angles of the ligand are crucial for the formation of these extended, porous structures. tandfonline.com
The table below provides a summary of the diverse dimensionalities and topologies observed in coordination polymers constructed from pyridine-dicarboxylic acid derivatives.
| Dimensionality | Description | Example Topology |
| 0D | Discrete macrocyclic aggregates | Trinuclear and Tetranuclear rings |
| 1D | Linear or zigzag chains | Double-chain structures |
| 2D | Layered sheets | sql , hcb , SP 2-periodic net (6,3)Ia |
| 3D | Extended frameworks | tfk |
This structural diversity underscores the utility of pyridine-2,5-dicarboxylate and its derivatives as versatile building blocks in the field of crystal engineering and materials science.
Solvent-Induced Solvatomorphism and Supramolecular Isomerism
Research into the solvent-induced solvatomorphism and supramolecular isomerism of coordination complexes involving the diisopropyl pyridine-2,5-dicarboxylate ligand is not presently available.
Solvatomorphism refers to the phenomenon where a substance can crystallize in different crystal structures, known as solvatomorphs or pseudopolymorphs, depending on the crystallization solvent. These different forms contain the solvent incorporated into their crystal lattice. The nature of the solvent, including its polarity, size, and shape, can direct the self-assembly process, leading to variations in the resulting supramolecular architecture.
Supramolecular isomerism describes the existence of two or more compounds that have the same chemical composition but differ in their connectivity or arrangement of the components in their solid-state structures. This can be influenced by factors such as solvent, temperature, and the presence of templates. For instance, the use of different solvents can lead to the formation of distinct frameworks, such as a two-dimensional grid versus a three-dimensional network, from the same set of molecular building blocks. nih.govrsc.org
Reactivity Profiles and Catalytic Applications
Ligand Transformations within Metal Complexes
Under hydrothermal conditions, pyridine (B92270) dicarboxylic acids can undergo in situ transformations, most notably decarboxylation. This process involves the removal of one or more carboxyl groups from the pyridine ring, leading to the formation of new ligands which are then incorporated into the resulting metal-organic framework.
For instance, the hydrothermal reaction of pyridine-2,6-dicarboxylic acid N-oxide with copper(II) ions resulted in the in situ decarboxylation of the ligand to form 2-pyridine carboxylic acid N-oxide (pyco). rsc.org This transformation was found to be catalyzed by the presence of certain transition metal ions. rsc.org Similarly, the synthesis of novel three-dimensional metal-organic frameworks with Nd(III) and Dy(III) from pyridine-2,5-dicarboxylic acid (H2pydc) under hydrothermal conditions led to the in situ generation of 2-pyridinecarboxylic acid (Hpyc) through decarboxylation. researchgate.net This demonstrates that the high temperature and pressure of hydrothermal synthesis can induce chemical changes in the organic linker, leading to the formation of unexpected but stable coordination structures. researchgate.net
In a different study, the reaction of pyridine-2,4,6-tricarboxylic acid with Cd(II) under hydrothermal conditions resulted in the reduction of the carboxylate group at the 4-position to a hydroxyl group, forming 4-hydroxypyridine-2,6-dicarboxylic acid. rsc.org These examples highlight the reactivity of the carboxyl groups on the pyridine ring and the potential for creating novel ligands and framework structures through controlled in situ reactions. rsc.orgresearchgate.netrsc.org
Catalytic Capabilities of Pyridine-2,5-dicarboxylate (B1236617) Metal Complexes
Metal complexes incorporating pyridine-2,5-dicarboxylate and related ligands have demonstrated significant potential in various catalytic applications, ranging from homogeneous catalysis in organic synthesis to heterogeneous photocatalysis for environmental remediation.
Palladium(II) complexes with pyridine-based ligands have been extensively studied as catalysts in cross-coupling reactions. nih.gov The electronic and steric properties of the substituents on the pyridine ring can influence the catalytic activity of the metal center. nih.gov While specific studies on diisopropyl pyridine-2,5-dicarboxylate are not prevalent, the broader class of pyridine dicarboxylate complexes shows catalytic promise. For example, cobalt complexes with pentadentate pyridine-amine ligands have been shown to efficiently catalyze the homogeneous electrochemical oxidation of water. rsc.org Furthermore, transition metal complexes, including those of cobalt, nickel, and palladium, have been utilized in the synthesis of pyridine bases through reactions like the heterocyclization of acetylenes with nitriles. researchgate.net These studies underscore the versatility of pyridine-based ligands in facilitating a range of catalytic transformations in a homogeneous phase. nih.govrsc.orgresearchgate.net
A significant area of application for pyridine-2,5-dicarboxylate metal complexes is in the field of heterogeneous photocatalysis, particularly for the degradation of organic dyes in wastewater. researchgate.netrsc.orgrsc.org Metal-organic frameworks (MOFs) constructed from pyridine dicarboxylate linkers and various metal ions have shown promise as efficient and reusable photocatalysts. researchgate.netrsc.org
These MOFs can act as semiconductors, which, upon irradiation with UV or visible light, generate electron-hole pairs that can produce highly reactive radical species. rsc.org These radicals then attack and degrade the organic dye molecules. rsc.org For example, a zinc-based MOF, [Zn(bpe)(fdc)]·2DMF (BUT-206), where fdc is 2,5-furan dicarboxylic acid, exhibited high photocatalytic activity for the degradation of crystal violet under UV irradiation. rsc.org Another study reported two novel metal-organic frameworks, [M(L)(mipa)]n (M = Zn or Cd), constructed from pyridinyl-derived and carboxylate mixed ligands, which were effective in the photocatalytic degradation of several organic dyes. rsc.org Isostructural two-dimensional mixed metal-pyridine dicarboxylates have also been prepared and shown to be active catalysts for the degradation of organic dyes like Remazol brilliant blue R and Orange G under UV light. researchgate.net
The efficiency of these photocatalysts can be influenced by factors such as the nature of the metal ion, the structure of the MOF, the pH of the solution, and the initial concentration of the dye. rsc.org The reusability of these MOF-based catalysts makes them a potentially "green" solution for water pollution remediation. rsc.org
Enzyme Inhibition Studies of Pyridine-2,5-dicarboxylic Acid and its Complexes
Pyridine-2,5-dicarboxylic acid and its derivatives, along with their metal complexes, have been investigated for their potential to inhibit the activity of various enzymes. The ability of the pyridine dicarboxylate ligand to chelate metal ions is often crucial to its biological activity.
For instance, pyridine-2,6-dithiocarboxylic acid and its metal complexes have been identified as new inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to carbapenem (B1253116) antibiotics. nih.gov The study showed that the inhibitory activity varied depending on the metal ion complexed with the ligand. nih.gov Analogs of 2-pyridinecarboxylic acid have also demonstrated inhibitory activity against enzymes such as α-amylase and carboxypeptidase A. nih.gov
The interaction of pyridine-2,5-dicarboxylic acid with various heavy metal ions like Zn(II), Ni(II), Pb(II), Cd(II), and Cu(II) in aqueous solutions has been characterized, providing insights into the stability and formation of these complexes. researchgate.net Such information is fundamental to understanding their behavior in biological systems and their potential as enzyme inhibitors. The coordination chemistry of these complexes, including the geometry and the nature of the metal-ligand bonds, plays a critical role in their ability to interact with the active sites of enzymes. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Methodologies for Structural and Electronic Characterization
Quantum chemical methods are fundamental in characterizing the geometry and electronic nature of diisopropyl pyridine-2,5-dicarboxylate (B1236617).
Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and vibrational frequencies of organic compounds. For molecules structurally related to diisopropyl pyridine-2,5-dicarboxylate, such as pyridine-2,5-dicarboxylic acid, DFT calculations have been successfully employed. researchgate.netelectrochemsci.org
Typically, the geometry of the molecule is optimized to find the lowest energy conformation. A popular and effective combination of functional and basis set for such calculations is B3LYP with 6-311++G(d,p). researchgate.net This level of theory provides a good balance between accuracy and computational cost for organic molecules. For the parent pyridine-2,5-dicarboxylic acid, DFT calculations have shown that the molecule is nearly planar, with the carboxylic acid groups slightly twisted out of the plane of the pyridine (B92270) ring. electrochemsci.org It is expected that the diisopropyl ester would exhibit a similar planarity of the core pyridine dicarboxylate structure, with the isopropyl groups introducing additional conformational possibilities.
Vibrational analysis, performed on the optimized geometry, yields theoretical vibrational frequencies. These calculated frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. For pyridine-2,5-dicarboxylic acid, the calculated vibrational frequencies using DFT have shown good agreement with experimental values. researchgate.net A similar approach for this compound would allow for the assignment of its characteristic vibrational modes.
A data table of selected calculated and experimental vibrational frequencies for a related compound, pyridine-2,5-dicarboxylic acid, is presented below to illustrate the typical accuracy of DFT calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3550 | 3500 |
| C=O stretch | 1750 | 1735 |
| C-N stretch | 1590 | 1585 |
| C-H stretch | 3050 | 3040 |
Note: Data is illustrative and based on typical results for similar compounds.
The electronic structure of this compound and its potential metal complexes can be investigated using DFT. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. electrochemsci.org
For pyridine dicarboxylic acids, the HOMO is typically localized on the pyridine ring and the carboxylate groups, while the LUMO is distributed over the aromatic system. electrochemsci.org This suggests that the molecule can act as both an electron donor and acceptor. The introduction of isopropyl ester groups would likely influence the energies of these frontier orbitals.
In the context of coordination complexes, the bonding between the this compound ligand and a metal center can be analyzed. The ligand can coordinate to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. Theoretical studies on related pyridine-dicarboxylate complexes have elucidated the nature of these metal-ligand bonds, which are typically a combination of sigma donation from the nitrogen and oxygen atoms to the metal and pi-backbonding from the metal to the ligand's pi-system. nih.gov
Analysis of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state structure and supramolecular chemistry of this compound.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) and analyzing their properties (such as electron density and its Laplacian), one can distinguish between covalent bonds, hydrogen bonds, and other weaker interactions.
Energy decomposition analysis (EDA) is a computational technique used to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This provides a detailed understanding of the forces driving intermolecular association.
For related systems, EDA has been used to study the nature of non-covalent interactions in supramolecular assemblies. For instance, in pyridine-dicarboxamide derivatives, Hirshfeld surface analysis, a related technique, has been used to visualize and quantify intermolecular contacts. nih.gov The application of EDA to dimers or clusters of this compound would provide quantitative insights into the contributions of different forces to its crystal packing and self-assembly behavior.
Molecular Modeling and Simulation of Coordination Compounds and Supramolecular Assemblies
Molecular modeling and simulation techniques can be used to explore the behavior of larger systems containing this compound, such as its coordination polymers and supramolecular structures.
Molecular mechanics force fields, parameterized for organic molecules and metal complexes, can be used to perform molecular dynamics (MD) simulations. These simulations can predict the conformational dynamics of the ligand and its complexes in solution or the solid state. They can also be used to model the formation of supramolecular assemblies and to study their structural and energetic properties. While specific modeling studies on this compound are not widely reported, the methodologies have been applied to similar pyridine-based ligands and their metal-organic frameworks (MOFs).
Derivatives and Analogs of Pyridine 2,5 Dicarboxylate Esters
Comparative Studies of Ester Derivatives (e.g., Dimethyl, Diethyl, Dipropyl)
The synthesis of various alkyl esters of pyridine-2,5-dicarboxylic acid is typically achieved through the esterification of the parent acid with the corresponding alcohol in the presence of an acid catalyst.
Diethyl Pyridine-2,5-dicarboxylate (B1236617): A common synthesis method involves refluxing pyridine-2,5-dicarboxylic acid with ethanol (B145695) and a strong acid catalyst like sulfuric acid. prepchem.com In one procedure, suspending the dicarboxylic acid in absolute ethanol and adding concentrated sulfuric acid, followed by refluxing for 16 hours, yields the diethyl ester as pale yellow crystals after purification. prepchem.com
Dimethyl Pyridine-2,5-dicarboxylate: This derivative is synthesized using methods analogous to its diethyl counterpart, by reacting pyridine-2,5-dicarboxylic acid with methanol (B129727) and an acid catalyst.
Di-n-propyl Pyridine-2,5-dicarboxylate: Also known as MGK Repellent 326, this compound has been used as an insect repellent since 1957 to broaden the spectrum of repellency for other agents like DEET. toxno.com.au
The properties of these esters vary based on the alkyl group attached. These differences can influence their physical state, solubility, and reactivity in further chemical synthesis.
Table 1: Properties of Pyridine-2,5-dicarboxylate Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical Properties | CAS Number |
|---|---|---|---|---|
| Diisopropyl pyridine-2,5-dicarboxylate | C13H17NO4 | 251.28 | Data not available in provided sources | 28890-73-5 nih.gov |
| Diethyl pyridine-2,5-dicarboxylate | C11H13NO4 | 223.23 | Pale yellow crystals, mp 46-47°C prepchem.com | 5552-44-3 |
| Di-n-propyl pyridine-2,5-dicarboxylate | C13H17NO4 | 251.28 | Boiling point: 175°C / 5mmHg; Flash point: 93.4°C chemicalbook.com | 136-45-8 toxno.com.au |
Polymeric Architectures Incorporating Pyridine-2,5-dicarboxylic Acid
Pyridine-2,5-dicarboxylic acid is a valuable monomer in the synthesis of advanced polymers, including poly(ester amides) and polyesters. These polymers are gaining attention as potential bio-based alternatives to petroleum-derived plastics. nih.govwur.nl
Poly(ester amides) (PEAs) combine the properties of polyesters and polyamides, offering a balance of mechanical strength, thermal stability, and biodegradability. rsc.orgresearchgate.net A new series of four poly(ester amides) were synthesized through the direct polycondensation of 2,5-pyridine dicarboxylic acid with different diols and diamines. jddtonline.info The reaction was carried out in a pyridine (B92270) medium using diphenylchlorophosphate as a condensing agent. jddtonline.info The resulting polymers were characterized by solubility tests, FT-IR, and NMR spectroscopy, which confirmed the successful incorporation of the monomeric units into the polymer backbone. jddtonline.info The thermal behavior of these PEAs was investigated using differential thermogravimetry (DTG). jddtonline.info Furthermore, nanofibers of these poly(ester amides) were successfully formed by electrospinning with PVC. jddtonline.info
Polyesters derived from pyridine dicarboxylic acids (PDCs) are being explored as sustainable materials with potentially superior properties compared to conventional plastics. wur.nlresearchgate.net The isomers 2,4-PDC, 2,5-PDC, and 2,6-PDC have recently received attention for polyester (B1180765) synthesis. wur.nl
The synthesis of these polyesters can be achieved through melt polycondensation of the dicarboxylic acid or its dimethyl ester with various diols. researchgate.net For instance, high molecular weight polyesters have been synthesized from pyridine-2,6-dicarboxylic acid and poly(ethylene glycol) under mild conditions. researchgate.net Research has shown that fully bio-based polyesters can be produced from 2,5-diethyl pyridinedicarboxylate via enzymatic catalysis. nih.gov
The thermal properties of these pyridine-based polyesters are a key area of study. Polyesters derived from 2,6-pyridinedicarboxylic acid and various diols have shown high thermal stability, with degradation temperatures ranging from 330 to 399 °C. tandfonline.com Depending on the diol used, the resulting polyesters can be either amorphous, with glass transition temperatures (Tg) up to 176 °C, or semi-crystalline, with melting temperatures (Tm) between 110 and 189 °C. tandfonline.com
Table 2: Thermal Properties of Selected Pyridine-Based Polymers
| Polymer Type | Monomers | Key Thermal Property | Reference |
|---|---|---|---|
| Polyester | 2,6-Pyridinedicarboxylic acid and bicyclic diols (isosorbide, isomannide) | Amorphous with Tg up to 176°C | tandfonline.com |
| Polyester | 2,6-Pyridinedicarboxylic acid and linear diols | Semi-crystalline with Tm from 110 to 189°C | tandfonline.com |
| Polyester | 2,4-diethyl pyridinedicarboxylate and 1,8-octanediol | Mn = 14.3 kDa; Mw = 32.1 kDa | nih.gov |
| Poly(ester amide) | 2,5-Pyridine dicarboxylic acid, various diols and diamines | Thermal phase transition behavior investigated by DTG | jddtonline.info |
Advanced Characterization Techniques in Pyridine 2,5 Dicarboxylate Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a fundamental tool for probing the molecular structure of Diisopropyl pyridine-2,5-dicarboxylate (B1236617), offering insights from bond vibrations to the arrangement of atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to investigate the vibrational modes of a molecule. The functional groups within Diisopropyl pyridine-2,5-dicarboxylate give rise to a characteristic vibrational spectrum.
Key expected vibrational frequencies for this compound include:
C-H Stretching: Aliphatic C-H stretching vibrations from the isopropyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the pyridine (B92270) ring typically appear above 3000 cm⁻¹.
C=O Stretching: The ester carbonyl (C=O) groups are anticipated to produce a strong, characteristic absorption band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. Studies on the parent molecule, pyridine-2,5-dicarboxylic acid, show a strong carbonyl band at 1711 cm⁻¹ in the FT-IR spectrum. researchgate.net
C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net For the parent acid, these pyridine ring vibrations are observed between 1400 and 1450 cm⁻¹. researchgate.net
C-O Stretching: The C-O single bond stretching of the ester groups will produce strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹.
Ring Vibrations: The pyridine ring also exhibits characteristic in-plane and out-of-plane bending vibrations at lower frequencies. aps.org
In a study of pyridine-2,5-dicarboxylic acid (H2PDC), the precursor to its esters, FT-IR spectra revealed characteristic bands for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretch, and various pyridine ring vibrations. researchgate.net When forming the diisopropyl ester, the broad O-H band would be absent, and new, prominent bands corresponding to the aliphatic C-H and C-O ester linkages would appear, confirming the successful esterification.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Isopropyl (-CH, -CH₃) | 2850 - 3000 | Medium-Strong |
| Carbonyl C=O Stretch | Ester | 1700 - 1750 | Strong (IR) |
| Aromatic C=C/C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |
| Ester C-O Stretch | Ester | 1100 - 1300 | Strong |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy provides information on the electronic transitions within a molecule. wikipedia.org For this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The chromophore responsible for this absorption is the substituted pyridine ring.
The spectrum is expected to be characterized by intense absorption bands in the UV region, corresponding to π → π* transitions. libretexts.org These transitions involve the excitation of electrons from the bonding π-orbitals of the aromatic system to the anti-bonding π*-orbitals. The presence of the two ester groups, acting as auxochromes, can influence the position (wavelength) and intensity of these absorption maxima compared to unsubstituted pyridine.
In related pyridine dicarboxylate systems used in terbium(III) complexes, broad and intense absorption bands were observed between 220 and 300 nm, corresponding to the π → π* transitions of the ligand. nih.gov Similarly, studies on europium(III) complexes with pyridine-2,6-dicarboxylic acid also report strong UV absorption bands characteristic of the pyridine dicarboxylate ligand. rsc.org For this compound, similar transitions are expected, confirming the presence of the conjugated aromatic system. The energy of these transitions provides insight into the electronic structure of the molecule. khanacademy.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide definitive structural confirmation for this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the two isopropyl groups.
Pyridine Protons: The three protons on the pyridine ring are in unique chemical environments and should appear as three distinct signals in the downfield region (typically δ 7.5-9.5 ppm). Their splitting patterns (doublets, doublet of doublets) would be governed by their coupling to adjacent protons, allowing for unambiguous assignment to the C3, C4, and C6 positions. For the related diethyl pyridine-2,5-dicarboxylate, these protons appear at δ 9.33, 8.46, and 8.22 ppm. chemicalbook.com
Isopropyl Protons: Each of the two equivalent isopropyl groups would produce two signals:
A septet for the single methine proton (-O-CH -(CH₃)₂), shifted downfield (likely δ 5.0-5.4 ppm) due to the adjacent ester oxygen.
A doublet for the six equivalent methyl protons (-CH-(CH₃ )₂), appearing further upfield (likely δ 1.3-1.5 ppm). The integration of these signals would be in a 1:6 ratio, respectively. In a similar compound, diisopropyl 1-heptanoylhydrazine-1,2-dicarboxylate, the isopropyl methine protons appear as a multiplet around δ 4.9 ppm, and the methyl protons are found around δ 1.2 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment.
Carbonyl Carbons: The two ester carbonyl carbons (C=O) would appear far downfield, typically in the δ 160-170 ppm range.
Pyridine Carbons: The five carbons of the pyridine ring would give rise to five separate signals in the aromatic region (δ 120-155 ppm). researchgate.net
Isopropyl Carbons: The two carbons of the isopropyl groups would appear in the upfield, aliphatic region: the methine carbon (-O-C H-) around δ 70-75 ppm and the methyl carbons (-C H₃) around δ 20-25 ppm.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H) |
|---|---|---|---|
| ¹H | Pyridine H3, H4, H6 | 7.5 - 9.5 | dd, d, d |
| Isopropyl -OCH- | 5.0 - 5.4 | septet | |
| Isopropyl -CH₃ | 1.3 - 1.5 | doublet | |
| ¹³C | Ester C=O | 160 - 170 | N/A |
| Pyridine C2, C3, C4, C5, C6 | 120 - 155 | N/A | |
| Isopropyl -OCH- | 70 - 75 | N/A | |
| Isopropyl -CH₃ | 20 - 25 | N/A |
X-ray Diffraction Techniques for Solid-State Structure Determination
While spectroscopic methods reveal structural information in solution or bulk, X-ray diffraction (XRD) techniques are essential for determining the precise arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Precise Molecular Geometries and Coordination Environments
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule. By irradiating a suitable single crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a model of the electron density, revealing the exact position of each atom. rsc.org
Although a specific crystal structure for this compound is not found in the surveyed literature, this technique would provide:
Precise Molecular Geometry: Unambiguous determination of all bond lengths, bond angles, and torsion angles within the molecule.
Conformation: The exact spatial orientation of the two diisopropyl ester groups relative to the pyridine ring. This includes the planarity of the ester groups with respect to the aromatic ring, which is a key conformational feature in related pyridine dicarboxamides. nih.gov
Crystal Packing and Intermolecular Interactions: Revelation of how the molecules arrange themselves in the crystal lattice. This analysis identifies non-covalent interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N) and π-π stacking between pyridine rings, which govern the supramolecular architecture. nih.gov
Studies on metal complexes of the parent pyridine-2,5-dicarboxylic acid have extensively used SCXRD to define the coordination environment around the metal center and the geometry of the dicarboxylate ligand. researchgate.net Similarly, analysis of co-crystals involving pyridine derivatives relies on SCXRD to understand the specific intermolecular interactions that guide their formation. mdpi.com
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net
The primary applications of PXRD in the study of this compound would be:
Phase Identification: The obtained diffractogram (a plot of intensity versus the diffraction angle, 2θ) can be compared against databases to identify the crystalline phase. For a novel compound, the PXRD pattern serves as a reference for all future batches.
Purity Assessment: PXRD can detect the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern. This is crucial for quality control, ensuring the sample is a single, pure phase.
Polymorphism Studies: Many organic molecules can crystallize in multiple different forms, known as polymorphs. Each polymorph has a distinct crystal structure and, therefore, a unique PXRD pattern. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms of a compound.
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials by measuring changes in their properties as a function of temperature. In the research of pyridine-2,5-dicarboxylate derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining thermal stability, decomposition pathways, and phase transitions. While specific thermal analysis data for this compound is not extensively detailed in the available literature, the thermal behavior of closely related pyridine-2,5-dicarboxylic acid complexes provides significant insights into the methodologies and the nature of the data obtained.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability of a compound, identifying the temperature ranges of decomposition, and quantifying the mass loss at each stage. This information can reveal the presence of solvated molecules, such as water, and elucidate the degradation mechanism of the compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. The resulting thermogram provides information on transition temperatures and the enthalpy associated with these processes.
In the study of metal complexes of pyridine-2,5-dicarboxylic acid, TGA and DSC have been effectively employed to understand their thermal decomposition patterns. For instance, research on nickel(II) complexes involving pyridine-2,5-dicarboxylate ligands demonstrates a multi-step decomposition process. researchgate.net The initial mass loss observed in TGA is typically attributed to the removal of water molecules, a process that is marked by an endothermic peak in the corresponding DSC curve. researchgate.net Subsequent mass loss at higher temperatures corresponds to the decomposition of the organic ligand, ultimately leading to the formation of a stable metal oxide as the final residue. jcsp.org.pk
For example, the thermal decomposition of a hydrated nickel(II) pyridine-2,5-dicarboxylate complex shows distinct stages of mass loss. The initial stage corresponds to dehydration, followed by the decomposition of the organic moiety at higher temperatures. researchgate.net A further increase in temperature leads to the breakdown of the aromatic ring structure. researchgate.net
The following table summarizes illustrative findings from the thermal analysis of a Nickel(II) complex with pyridine-2,5-dicarboxylic acid, demonstrating the type of data generated by these techniques.
| Temperature Range (K) | Mass Loss (%) | Corresponding Event | DSC Peak Type |
| Up to 440.2 K | Variable | Dehydration (Loss of water molecules) | Endothermic |
| 638 - 753 K | ~20.75% | Rupture of the aromatic ring fragment | - |
Note: The data presented is illustrative for a related Nickel(II) complex and not for this compound. researchgate.net
Similarly, studies on copolyesteramides derived from 2,5-pyridine dicarboxylic acid have utilized DSC to establish their thermal behavior, providing critical data on their glass transition and melting temperatures, which are essential for understanding their potential applications. ijaers.com
The combined application of TGA and DSC provides a comprehensive thermal profile of pyridine-2,5-dicarboxylate derivatives. TGA quantifies the stability and decomposition stages, while DSC identifies the energetic changes associated with these events. This information is fundamental for determining the material's suitability for applications where thermal stability is a critical factor.
Future Directions and Emerging Research Avenues for Diisopropyl Pyridine 2,5 Dicarboxylate and Its Derivatives
Advanced Materials Science Applications (e.g., Gas Adsorption, Sensing)
The pyridine-dicarboxylate scaffold is a well-established component in the design of porous coordination polymers and metal-organic frameworks (MOFs). While research has predominantly focused on the parent pyridine-2,5-dicarboxylic acid as a linker, the potential for its diisopropyl ester derivative in this field is an area of growing interest.
Gas Adsorption: MOFs constructed from pyridine (B92270) dicarboxylic acid N-oxide have been noted for their potential to enhance CO2 separation properties. The introduction of the diisopropyl ester groups could modulate the pore size and surface chemistry of such frameworks. This modification could lead to materials with tailored adsorption capacities for specific gases. Future research is expected to explore the synthesis of novel MOFs using Diisopropyl pyridine-2,5-dicarboxylate (B1236617) as a primary or secondary linker to create materials with unique gas adsorption and separation capabilities, particularly for carbon capture and storage (CCS) applications.
Sensing: Pyridine-dicarboxylate derivatives have shown promise as chemosensors. For instance, a hydrazone Schiff base derived from a pyridine dicarboxylate has been synthesized for the colorimetric recognition of Ni2+ ions. nih.gov This suggests that Diisopropyl pyridine-2,5-dicarboxylate could be functionalized to create selective and sensitive chemical sensors. Future work may involve the modification of the ester groups or the pyridine ring to develop fluorescent or colorimetric probes for detecting various metal ions, anions, or organic molecules of environmental or biological significance. The development of sensors based on pyridine-2,6-dicarboxamide for the detection of Fe3+ and Hg2+ further underscores the potential of this class of compounds in environmental monitoring.
Sustainable Chemistry and Green Synthesis Routes
A significant stride towards the sustainable production of this compound lies in the green synthesis of its precursor, pyridine-2,5-dicarboxylic acid (PDCA).
Bio-based Production of PDCA: A key emerging research avenue is the biocatalytic conversion of lignin, a major component of plant biomass, into valuable aromatic chemicals. rsc.org Metabolic engineering of bacteria, such as Rhodococcus jostii, has enabled the re-routing of aromatic degradation pathways to produce pyridine-2,5-dicarboxylic acid from lignocellulose feedstocks like wheat straw. rsc.orggoogle.com This bio-based approach provides a renewable alternative to petroleum-based synthesis routes. rsc.orggoogle.com
| Feedstock | Microorganism | Bioproduct | Yield |
| Wheat Straw Lignocellulose | Rhodococcus jostii RHA1 | Pyridine-2,5-dicarboxylic acid | up to 125 mg/L |
This table showcases the potential of biotechnological routes for the sustainable production of the precursor to this compound.
Green Esterification: The subsequent conversion of bio-derived PDCA to its diisopropyl ester is another critical area for green chemistry. Future research will likely focus on developing environmentally benign esterification methods. This could involve the use of solid acid catalysts, enzymatic processes, or solvent-free reaction conditions to minimize waste and energy consumption. nih.gov The development of a cyclic process where the catalyst, a strong acid salt of a pyridine carboxylic acid ester, can be recovered and reused represents a promising direction for sustainable manufacturing. google.com
Development of Novel Catalytic Systems
The coordination chemistry of pyridine-dicarboxylates is well-documented, with the nitrogen atom and carboxylate groups acting as effective binding sites for metal ions. This property is foundational to their potential in catalysis. While studies have often utilized the parent acid or dicarboxamide derivatives, this compound offers a lipophilic and sterically defined ligand for the development of new catalytic systems.
Future research is anticipated to focus on the synthesis and characterization of metal complexes involving this compound. These complexes could be explored as catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties imparted by the isopropyl groups could influence the catalytic activity and selectivity of the metal center. Furthermore, the incorporation of these complexes into heterogeneous supports could lead to the development of robust and recyclable catalysts. The investigation of copper(II) complexes with pyridine-2,6-dicarboxylic acid esters as O,N,O-pincer ligands provides a blueprint for exploring the catalytic potential of similar complexes with the 2,5-isomer. mdpi.com
Exploration of Functional Hybrid Materials
The creation of hybrid materials, which combine the properties of organic and inorganic components, is a rapidly advancing field. This compound can serve as a versatile organic building block for the synthesis of such materials.
The ester functionalities can be transformed into other functional groups, enabling the grafting of the molecule onto inorganic surfaces or its incorporation into polymer matrices. For example, hydrolysis of the ester to the carboxylic acid allows for its use as a linker in the synthesis of metal-organic frameworks, as discussed earlier. nih.gov
Future research is expected to explore the use of this compound in the preparation of:
Hybrid Nanocomposites: By integrating it with materials like graphene oxide or other nanomaterials, novel composites with enhanced thermal, mechanical, or electrical properties could be developed. nih.gov
Bio-based Polymers: Following the sustainable production of the parent dicarboxylic acid, the diisopropyl ester can be used in polycondensation reactions to create novel bio-based polyesters with tunable properties for applications in packaging and textiles. tandfonline.comwur.nl
The exploration of these avenues will likely unlock new applications and further establish this compound and its derivatives as valuable components in the development of next-generation materials and chemical technologies.
Q & A
Q. What are the standard synthetic routes for diisopropyl pyridine-2,5-dicarboxylate, and how can purity be optimized?
this compound is typically synthesized via esterification of pyridine-2,5-dicarboxylic acid with isopropanol under acidic catalysis. Key steps include:
- Reflux conditions : Use of H₂SO₄ or HCl as catalysts at elevated temperatures (~100–120°C) to drive esterification.
- Purification : Recrystallization from ethanol or methanol to remove unreacted starting materials, followed by column chromatography for high-purity isolation.
Purity can be validated via melting point analysis, NMR (¹H/¹³C), and HPLC. For analogs like dimethyl esters, resolution enhancement in NMR spectra (e.g., Mestrelab’s Resolution Booster method) is effective for structural confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound and its metal complexes?
- IR Spectroscopy : Identifies carboxylate (C=O stretching at ~1700–1750 cm⁻¹) and pyridine ring vibrations (C–N stretching at ~1600 cm⁻¹) .
- UV-Vis : Metal complexes exhibit ligand-to-metal charge transfer (LMCT) bands, e.g., Co(II) complexes show d-d transitions at ~500–600 nm .
- NMR : Diisopropyl groups show distinct splitting patterns in ¹H NMR (δ 1.2–1.4 ppm for CH₃, δ 5.0–5.2 ppm for CH) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. How does this compound function as a ligand in coordination polymers?
The ligand’s two carboxylate groups and pyridine nitrogen enable diverse coordination modes:
- Bridging : Connects metal centers (e.g., Pr(III) in catenated polymers) via μ₂ or μ₃ bonding, forming 1D chains or 3D networks .
- Chelation : Binds transition metals (Co, Cu, Zn) in octahedral geometries, as seen in antimicrobial complexes .
Hydrothermal synthesis (100–150°C, 24–72 hrs) is common for stabilizing these architectures .
Advanced Research Questions
Q. What computational methods are used to predict the electrochemical performance of pyridine-2,5-dicarboxylate derivatives in battery anodes?
- Density Functional Theory (DFT) : Models sodium-ion storage mechanisms in disodium pyridine-2,5-dicarboxylate anodes. Calculates redox potentials, ion diffusion barriers, and electronic structure changes during charge/discharge .
- Evolutionary Algorithms : Optimizes electrode configurations by screening ligand substitutions (e.g., thiophene analogs) for enhanced conductivity .
Experimental validation via cyclic voltammetry and galvanostatic cycling aligns with computational predictions .
Q. How do structural modifications of pyridine-2,5-dicarboxylate ligands influence enzyme inhibition (e.g., prolyl hydroxylases)?
- Competitive Inhibition : Pyridine-2,5-dicarboxylate analogs bind to the 2-oxoglutarate site in prolyl hydroxylases, with IC₅₀ values 4–7× higher than pyridine-2,4-dicarboxylate due to steric effects from nonconserved residues .
- Structure-Activity Relationships (SAR) : Methyl or isopropyl ester groups alter hydrophobicity, impacting membrane permeability and intracellular efficacy .
Q. What strategies resolve contradictions in reported luminescent properties of lanthanide-pyridine-2,5-dicarboxylate complexes?
Discrepancies arise from:
- Coordination Geometry : Eu(III) complexes with 8–9-coordinate sites show stronger emission (e.g., ³D₀→⁷F₂ transitions at 615 nm) vs. distorted geometries .
- Ligand Sensitization : Energy transfer efficiency depends on carboxylate conjugation; 2,5-dicarboxylate ligands enhance luminescence vs. 3,5-isomers .
- Experimental Conditions : Solvent polarity and pH affect aggregation-induced emission (AIE) in aqueous media .
Q. How are thermal analysis and crystallography integrated to validate metal complex stability?
- Thermogravimetric Analysis (TGA) : Quantifies dehydration steps (e.g., [Co(pydc)(bipy)₂]·5H₂O loses H₂O at 80–150°C) and ligand decomposition (>300°C) .
- Single-Crystal X-ray Diffraction : Resolves Jahn-Teller distortions in Cu(II) complexes and Pr(III) coordination polymers with dodecahedral geometries .
- Hydrogen Bonding Networks : O–H···O and N–H···O interactions stabilize supramolecular frameworks, as seen in {[Pr(2,5-dcp)(CH₃COO)(H₂O)]·1.5H₂O}ₙ .
Q. What mechanistic insights explain the cytotoxic activity of Co(II)/Cu(II)-pyridine-2,5-dicarboxylate complexes?
- Reactive Oxygen Species (ROS) Generation : Co(II) complexes induce oxidative stress in glioma cells (C6 line), validated via MTT assays showing IC₅₀ < 50 μM .
- DNA Interaction : Cu(II) complexes intercalate with DNA, confirmed by fluorescence quenching and viscosity changes .
- Synergistic Effects : Co-ligands (e.g., 2,2′-bipyridine) enhance membrane permeability and target specificity .
Data Contradictions and Resolution
Q. Why do pyridine-2,5-dicarboxylate-based electrodes exhibit variable sodium-ion storage capacities across studies?
- Crystallinity vs. Amorphousness : Highly crystalline materials (e.g., disodium salts) show slower ion diffusion vs. amorphous analogs, reducing capacity retention .
- Electrolyte Compatibility : Propylene carbonate-based electrolytes degrade carboxylate ligands, while ionic liquids (e.g., [EMIM][TFSI]) enhance stability .
Q. How do antimicrobial activity results vary with metal center choice in pyridine-2,5-dicarboxylate complexes?
- Metal-Dependent Efficacy : Zn(II) complexes exhibit broader-spectrum activity (e.g., 12–18 mm inhibition zones vs. S. aureus) due to cell membrane disruption, while Cu(II) complexes target intracellular enzymes .
- Resistance Mechanisms : Gram-negative bacteria (e.g., E. coli) show lower susceptibility due to outer membrane impermeability .
Methodological Recommendations
- For Structural Analysis : Combine SHELX refinement (for small-molecule crystallography) with spectroscopic data to resolve disorder in isopropyl groups .
- For Electrochemical Studies : Pair DFT with operando XRD to track sodiation/desodiation phase transitions .
- For Bioactivity Screening : Use agar diffusion (qualitative) and microdilution (quantitative MIC/MBC) assays to cross-validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
